6-(Difluoromethyl)pyrazin-2(1H)-one

medicinal chemistry bioisosterism hydrogen bonding

Optimize your ATP-competitive kinase inhibitor or SDHI fungicide program with 6-(Difluoromethyl)pyrazin-2(1H)-one. The 6-CF₂H group delivers a unique dual hydrogen-bond donor architecture (CF₂H + N-H) essential for hinge-region engagement and acts as a lipophilic OH bioisostere. Distinct from 3-/5-CF₂H isomers and CF₃/CH₃ analogs, its specific electronic and steric profile is critical for maintaining target binding. Leverage this scaffold for systematic library diversification via Ugi/aza-Wittig sequences.

Molecular Formula C5H4F2N2O
Molecular Weight 146.09 g/mol
Cat. No. B12963918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)pyrazin-2(1H)-one
Molecular FormulaC5H4F2N2O
Molecular Weight146.09 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C=N1)C(F)F
InChIInChI=1S/C5H4F2N2O/c6-5(7)3-1-8-2-4(10)9-3/h1-2,5H,(H,9,10)
InChIKeySDMDXRHHYNGWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethyl)pyrazin-2(1H)-one: A Positionally Distinct CF2H-Pyrazinone Building Block for Medicinal Chemistry and Agrochemical Procurement


6-(Difluoromethyl)pyrazin-2(1H)-one (CAS 1261630-68-5) is a fluorinated heterocyclic building block belonging to the pyrazin-2(1H)-one family, with molecular formula C5H4F2N2O and molecular weight 146.09 g/mol . The compound features a difluoromethyl (-CF2H) substituent at the 6-position of the pyrazinone ring, combining the hydrogen-bond donor capacity of the CF2H group with the tautomeric 2(1H)-pyrazinone scaffold [1]. This specific substitution pattern distinguishes it from positional isomers (3-, 5-CF2H) and analogs bearing CF3, CH3, or halogen substituents, each of which presents different electronic, steric, and hydrogen-bonding profiles that directly impact downstream synthetic utility and biological target engagement [2].

Why 6-(Difluoromethyl)pyrazin-2(1H)-one Cannot Be Replaced by Unsubstituted or Positional Isomer Pyrazinones in Lead Optimization


The pyrazin-2(1H)-one scaffold supports a wide range of substitution patterns, but the position and electronic nature of the substituent govern tautomeric equilibrium, hydrogen-bonding capacity, and reactivity in downstream transformations [1]. Simple unsubstituted pyrazin-2(1H)-one lacks the lipophilicity and target-engagement features conferred by the CF2H group, while positional isomers (e.g., 5-CF2H or 3-CF2H) alter the spatial orientation of the hydrogen-bond donor relative to the ring nitrogen and carbonyl oxygen, potentially disrupting key binding interactions established during SAR campaigns [2]. Additionally, substituting CF2H with CF3 eliminates hydrogen-bond donor capacity entirely, while replacing it with CH3 removes both the electronic withdrawal and the bioisosteric OH/SH mimicry that the CF2H group provides [3]. These differences render generic interchange without re-optimization scientifically unsound.

Quantitative Differentiation Evidence for 6-(Difluoromethyl)pyrazin-2(1H)-one Versus Key Analogs


Hydrogen-Bond Donor Capacity: CF2H at Position 6 Versus CF3 and CH3 Analogs

The CF2H group in 6-(difluoromethyl)pyrazin-2(1H)-one functions as a hydrogen-bond donor (HBD), whereas the corresponding CF3 analog (6-(trifluoromethyl)pyrazin-2(1H)-one) lacks HBD capacity entirely, and the CH3 analog (6-methylpyrazin-2(1H)-one) provides only weak C-H hydrogen bonding without polarized fluorine enhancement [1]. The CF2H group exhibits a hydrogen-bond acidity parameter (pK_aHY) quantified in model systems, with cationic aromatic-attached CF2H showing significantly enhanced HBD strength compared to neutral aryl-CF2H systems [2]. This HBD capacity enables CF2H to serve as a bioisostere for OH and SH groups, a property absent in both CF3 and CH3 substituents [3].

medicinal chemistry bioisosterism hydrogen bonding drug design

Lipophilicity Modulation: Calculated logP of 6-CF2H-Pyrazinone Versus Non-Fluorinated and Trifluoromethyl Analogs

The CF2H group modulates lipophilicity in a distinct manner compared to CF3 and CH3 substituents. The closely related compound 2-(difluoromethyl)pyrazine has a calculated logP of 1.41 and polar surface area (PSA) of 25.78 Ų . In contrast, the non-fluorinated 6-methylpyrazin-2(1H)-one has a higher predicted pKa (11.75 ± 0.40, reflecting the electron-donating methyl effect) and lacks the electronegative fluorine influence on logP . Literature meta-analysis demonstrates that CF2H attached to aryl rings acts as a more lipophilic bioisostere of OH (ΔlogP ≈ +0.5 to +1.0) but a similar or less lipophilic bioisostere of SH and CH3, while CF3 invariably increases lipophilicity (ΔlogP ≈ +0.8 to +1.5 relative to CH3) [1]. Thus, 6-CF2H-pyrazin-2(1H)-one occupies an intermediate lipophilicity space not accessible with CF3 or CH3 substitution alone.

physicochemical properties lipophilicity ADME drug-likeness

Positional Isomer Differentiation: 6-CF2H Versus 5-CF2H and 3-CF2H Pyrazinone Regioisomers

The position of the CF2H substituent on the pyrazinone ring determines the spatial relationship between the hydrogen-bond donor (CF2H), the ring nitrogen atoms (H-bond acceptors), and the carbonyl oxygen. In 6-(difluoromethyl)pyrazin-2(1H)-one, the CF2H group is adjacent to N1 and para to N4, placing the HBD in a distinct geometric orientation relative to both H-bond acceptor sites . This contrasts with 5-CF2H isomer (CF2H between N4 and C6, different vector angle to carbonyl) and 3-CF2H isomer (CF2H adjacent to N4 and carbonyl, altering the electronic environment of the amide-like moiety) . SAR studies on pyrazinone-based kinase inhibitors (CK2, PIM kinases) demonstrate that substituent position on the pyrazinone ring critically determines potency, with positional isomer shifts resulting in 10- to 100-fold changes in IC50 values [1]. While direct comparative bioactivity data for the 6-CF2H, 5-CF2H, and 3-CF2H isomers are not publicly available, the established positional sensitivity of pyrazinone SAR renders the 6-CF2H isomer a distinct chemical entity for procurement purposes.

regiochemistry structure-activity relationship positional isomerism kinase inhibitor design

Tautomeric Scaffold Advantage: 2(1H)-Pyrazinone Versus 2-(Difluoromethyl)pyrazine as a Building Block

6-(Difluoromethyl)pyrazin-2(1H)-one possesses a 2(1H)-pyrazinone core that exists in tautomeric equilibrium with 2-hydroxypyrazine, providing both a hydrogen-bond donor (N-H) and acceptor (C=O) within the ring system . This contrasts with 2-(difluoromethyl)pyrazine, which lacks the carbonyl oxygen and N-H proton, thereby presenting a fundamentally different hydrogen-bonding profile (only ring N acceptors, no ring-derived HBD) . The pyrazinone scaffold has been validated as a versatile building block for generating diverse bioactive chemotypes, including kinase inhibitors, CRF1 receptor antagonists, thrombin inhibitors, and PDE5 inhibitors, demonstrating its privileged status in medicinal chemistry [1]. The combination of the CF2H group (exocyclic HBD) with the pyrazinone core (endocyclic HBD/HBA system) creates a dual hydrogen-bonding architecture unavailable in simple difluoromethylated pyrazines or pyrazoles.

tautomerism heterocyclic chemistry hydrogen bonding molecular recognition

Recommended Application Scenarios for 6-(Difluoromethyl)pyrazin-2(1H)-one Based on Evidence-Anchored Differentiation


Kinase Inhibitor Lead Optimization Requiring a Hydrogen-Bond Donor at the Solvent-Exposed or Hinge Region

In ATP-competitive kinase inhibitor programs, the 6-CF2H-pyrazinone scaffold provides a dual hydrogen-bond donor architecture (CF2H + N-H) that can engage the kinase hinge region or extend into solvent-exposed pockets where water-mediated hydrogen-bond networks are critical. The CF2H group, acting as a lipophilic OH bioisostere, offers a tunable HBD that is less polar than OH but retains hydrogen-bonding capacity absent in CF3 or CH3 analogs [1]. Procurement of this specific isomer (6-CF2H) is essential when SAR studies have established the optimal CF2H orientation at the 6-position, as switching to 5-CF2H or 3-CF2H isomers may misalign the HBD vector relative to the target hinge residues [2].

Succinate Dehydrogenase Inhibitor (SDHI) Agrochemical Discovery Leveraging CF2H Bioisosterism

The difluoromethyl group is a privileged motif in SDHI fungicides (e.g., isopyrazam, fluxapyroxad, benzovindiflupyr), where CF2H serves as a key hydrogen-bond donor in the SDH active site. 6-(Difluoromethyl)pyrazin-2(1H)-one can function as a carboxylic acid bioisostere or as a core scaffold for constructing novel SDHI chemotypes with differentiated resistance profiles [1]. The 6-CF2H-pyrazinone offers a distinct heterocyclic framework compared to the widely used pyrazole-4-carboxamide SDHI pharmacophore, potentially circumventing cross-resistance issues associated with established SDHI classes [2]. Quantitative comparisons of enzyme inhibition (SDH IC50) and in vivo antifungal efficacy (EC50 against Botrytis cinerea, Rhizoctonia solani) between 6-CF2H-pyrazinone-derived candidates and existing SDHIs are recommended during procurement-driven candidate selection.

CRF1 Receptor Antagonist Development Utilizing Pyrazinone H-Bond Acceptor Pharmacophore

The pyrazinone core has been validated as a critical hydrogen-bond acceptor pharmacophore in corticotropin-releasing factor-1 (CRF1) receptor antagonists, with optimization campaigns achieving oral bioavailability (F = 52% in rats) and in vivo efficacy in anxiety models [1]. The 6-CF2H substituent can enhance metabolic stability at the 6-position (a common site of oxidative metabolism in pyrazinones) while providing an additional HBD for modulating receptor subtype selectivity [2]. Direct comparative metabolic stability data (e.g., human liver microsome t1/2) between 6-CF2H-pyrazin-2(1H)-one and its 6-CH3 or 6-unsubstituted analogs would further quantify this advantage but is not publicly available at this time.

Focused Library Synthesis and Diversity-Oriented Synthesis Using 6-CF2H-Pyrazinone as a Key Intermediate

The 2(1H)-pyrazinone scaffold is a demonstrated versatile building block for multicomponent reactions (Ugi/Staudinger/aza-Wittig sequences) and microwave-assisted diversification, enabling rapid generation of compound libraries for high-throughput screening [1]. The 6-CF2H substituent introduces fluorine-specific physicochemical properties (modulated logP, metabolic stability, 19F NMR handle for binding studies) into library compounds without requiring late-stage fluorination [2]. Unlike simpler difluoromethylated heterocycles (e.g., 2-(difluoromethyl)pyrazine), the pyrazinone core permits further functionalization at multiple positions (C3, C5, N1) through established synthetic routes, enabling systematic exploration of chemical space around the CF2H anchor point [3].

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